molecular formula C27H25N3O2S B2373600 N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-59-4

N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2373600
CAS No.: 1115433-59-4
M. Wt: 455.58
InChI Key: HGBMBDPOIOGCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on quinazoline derivatives involves diverse synthetic routes for creating complex molecules with potential therapeutic applications. For example, a study by Collado et al. (1997) demonstrated sequential carbophilic addition and N-acyliminium ion cyclization of N-phenethylimides, providing efficient access to various isoquinoline derivatives, highlighting the versatility of quinazoline frameworks in synthetic organic chemistry (Collado et al., 1997).

  • Chemical Modifications : The introduction of different functional groups into the quinazoline structure has been a focus to enhance water solubility and biological activity. Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, by introducing amino functionalities, which resulted in compounds with significantly higher aqueous solubility and enhanced cytotoxic activity (Bavetsias et al., 2002).

Biological Activity

  • Antimicrobial and Antifungal Properties : Saravanan et al. (2015) synthesized a series of quinazolin-3(4H)-yl phenyl semicarbazide derivatives and evaluated their in vitro antibacterial and antifungal properties. This study demonstrated the potential of quinazoline derivatives as effective antimicrobial agents (Saravanan et al., 2015).

  • Antitumor and Antifolate Activity : The modification of quinazoline derivatives to improve antitumor activity and water solubility has been explored. Bavetsias et al. (2002) reported on analogues of CB30865 showing up to six-fold more cytotoxicity than the original compound, underlining the potential of quinazoline derivatives in cancer therapy (Bavetsias et al., 2002).

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-18-5-4-6-20(15-18)17-33-27-29-24-8-3-2-7-23(24)26(32)30(27)16-19-9-11-21(12-10-19)25(31)28-22-13-14-22/h2-12,15,22H,13-14,16-17H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMBDPOIOGCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.